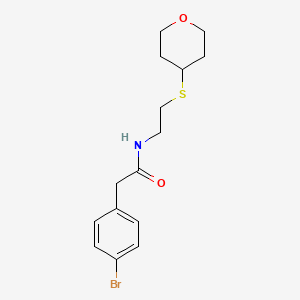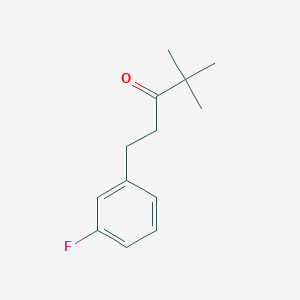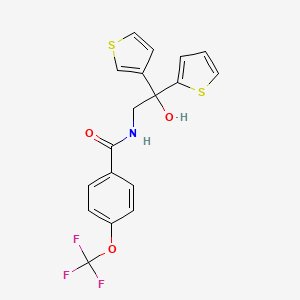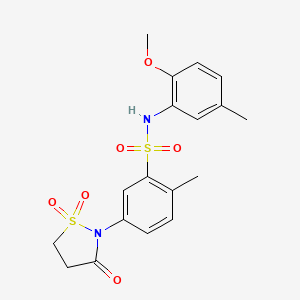![molecular formula C24H26BrFN4O2S B2524833 6-Bromo-3-{6-[4-(4-fluorofenil)piperazin-1-il]-6-oxohexil}-2-sulfanylideno-1,2,3,4-tetrahidroquinazolin-4-ona CAS No. 422288-45-7](/img/structure/B2524833.png)
6-Bromo-3-{6-[4-(4-fluorofenil)piperazin-1-il]-6-oxohexil}-2-sulfanylideno-1,2,3,4-tetrahidroquinazolin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-Bromo-3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one" appears to be a complex molecule that may have been synthesized as part of a study on novel heterocyclic compounds with potential biological activity. The structure suggests the presence of a tetrahydroquinazolinone core, a bromo substituent, a fluorophenyl group attached to a piperazine ring, and a sulfanyliden moiety. This molecule could be of interest in the field of medicinal chemistry due to the presence of pharmacophoric elements such as the piperazine ring, which is often found in drug molecules.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinazolinone ring and the subsequent introduction of the various substituents. The paper titled "Bromoethylsulfonium salt--a more effective annulation agent for the synthesis of 6- and 7-membered 1,4-heterocyclic compounds" discusses a method that could potentially be adapted for the synthesis of the tetrahydroquinazolinone core. The use of bromoethylsulfonium salt for the annulation to form heterocyclic compounds suggests that a similar strategy could be employed to synthesize the bromo and sulfanyliden substituents of the compound .
Molecular Structure Analysis
The molecular structure of the compound would be expected to exhibit certain key features based on the functional groups present. The tetrahydroquinazolinone core is likely to impart rigidity to the molecule, while the piperazine ring could introduce conformational flexibility. The presence of the 4-fluorophenyl group may influence the electronic properties of the molecule and potentially its interaction with biological targets. The bromo and sulfanyliden substituents could be reactive sites for further chemical modifications or play a role in the biological activity of the compound.
Chemical Reactions Analysis
Given the reactive nature of the bromo and sulfanyliden groups, the compound could participate in various chemical reactions. The bromo substituent could undergo nucleophilic substitution reactions, while the sulfanyliden moiety might be involved in addition or redox reactions. The piperazine ring is known to be a versatile moiety in medicinal chemistry, capable of engaging in hydrogen bonding and other non-covalent interactions, which could be relevant in the context of drug-receptor interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorophenyl group could affect the lipophilicity of the molecule, potentially enhancing membrane permeability. The bromo and sulfanyliden groups might contribute to the compound's reactivity and stability. The overall molecular shape and electronic distribution would be important factors determining the compound's solubility, boiling and melting points, and its behavior in different chemical environments.
Aplicaciones Científicas De Investigación
Propiedades Antifúngicas
Estudios recientes han examinado compuestos relacionados para su actividad antifúngica. Si bien los datos específicos sobre este compuesto exacto son escasos, pertenece a una clase de moléculas con posibles efectos fungicidas. Investigaciones adicionales podrían dilucidar su mecanismo de acción y eficacia contra patógenos fúngicos .
Propiedades
IUPAC Name |
6-bromo-3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrFN4O2S/c25-17-5-10-21-20(16-17)23(32)30(24(33)27-21)11-3-1-2-4-22(31)29-14-12-28(13-15-29)19-8-6-18(26)7-9-19/h5-10,16,20H,1-4,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVRWFDVFYZNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

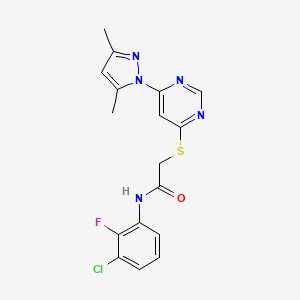
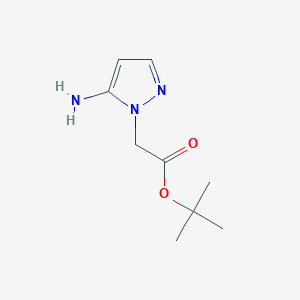
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2524754.png)

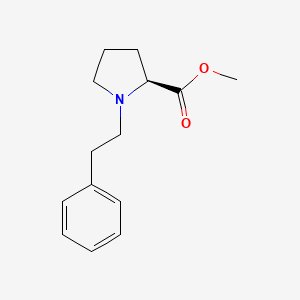
![2-(3-Ethoxycarbonyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2524758.png)
![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)
![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)
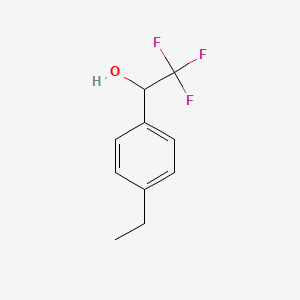
![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)
